1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside
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Overview
Description
1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside is a dihydronaphthoquinone compound. It is derived from natural sources, specifically from the roots of Rubia cordifolia . This compound has been studied for its potential biological activities, including its interaction with DNA topoisomerases and its cytotoxicity against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside typically involves multiple steps, starting from simpler naphthalene derivatives.
Industrial Production Methods
the synthesis would generally follow similar steps as the laboratory synthesis, scaled up with appropriate reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of naphthoquinones and their derivatives.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside involves its interaction with DNA topoisomerases. These enzymes are crucial for DNA replication and repair, and inhibition of their activity can lead to DNA damage and cell death. The compound does not exhibit significant cytotoxicity against certain cancer cell lines, suggesting that its mechanism of action may be more complex and context-dependent .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar reactivity.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with a methyl group at the 2-position.
3-Prenyl-1,4-naphthoquinone: A compound with a prenyl group similar to 1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside.
Uniqueness
This compound is unique due to its combination of functional groups, including the hydroxyl, carbomethoxy, and prenyl groups, as well as the beta-glucopyranoside moiety.
Properties
Molecular Formula |
C23H28O9 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(3-methylbut-2-enyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H28O9/c1-11(2)8-9-14-16(22(29)30-3)21(13-7-5-4-6-12(13)17(14)25)32-23-20(28)19(27)18(26)15(10-24)31-23/h4-8,15,18-20,23-28H,9-10H2,1-3H3 |
InChI Key |
IQOUOKGRYANMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C |
Origin of Product |
United States |
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